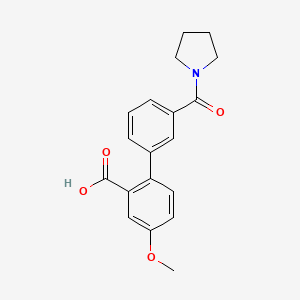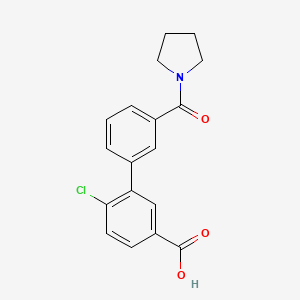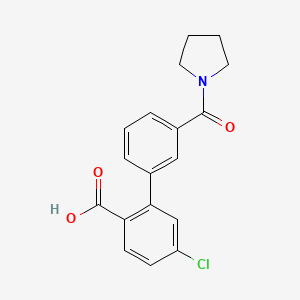
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (4F3MTMPA) is a carboxylic acid that has been used in various scientific research applications, particularly in the fields of biochemistry and physiology. It is a fluorinated derivative of benzoic acid and is used in a variety of experiments due to its unique properties. This article will discuss the synthesis method of 4F3MTMPA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various other compounds, such as 2-methoxy-5-trifluoromethyl phenyl benzoate, which is a useful compound for the synthesis of other organic compounds. 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% has also been used in the study of enzyme kinetics, as it can be used to study the effects of inhibitors on enzyme activity. It has also been used in the study of the pharmacology of G-protein coupled receptors and in the development of new drugs.
作用机制
The mechanism of action of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which inhibits their activity. It is also believed to interact with G-protein coupled receptors, which can lead to the activation or inhibition of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% are not fully understood. However, it is believed that the compound can inhibit the activity of enzymes, which can lead to the inhibition of various cellular processes. It is also believed to interact with G-protein coupled receptors, which can lead to the activation or inhibition of various cellular processes.
实验室实验的优点和局限性
The main advantage of using 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% in lab experiments is its unique properties, which make it useful for a variety of applications. It is also relatively easy to synthesize and is relatively stable. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound and can be difficult to obtain in high purity. It is also highly toxic and should be handled with care.
未来方向
There are a number of potential future directions for 4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% research. These include further research into its mechanism of action and its biochemical and physiological effects. It could also be used in the development of new drugs and in the study of enzyme kinetics. Additionally, research could be conducted into its potential uses in the synthesis of other compounds and its potential applications in other fields of scientific research.
合成方法
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% can be synthesized from 2-methoxy-5-trifluoromethyl phenyl bromide and 4-fluorobenzoyl chloride in the presence of a base and a solvent. This reaction is known as a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution reaction. The reaction takes place in three steps, starting with the formation of a carbocation intermediate followed by the addition of the nucleophile and the elimination of the leaving group.
属性
IUPAC Name |
4-fluoro-3-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)10-6-8(14(20)21)2-4-12(10)16/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMWAZCWNYRWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692129 |
Source


|
| Record name | 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261989-76-7 |
Source


|
| Record name | 6-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














